Sulfur dioxide

Food Preservation Mycology Antimicrobial Efficacy

Sulfur dioxide (SO₂) is a colorless gas with a pungent odor, belonging to the class of inorganic sulfur compounds known as sulfites in aqueous solution. It functions as a potent antimicrobial agent, antioxidant, and reducing agent, making it a cornerstone chemical in the food and beverage, water treatment, and textile industries.

Molecular Formula O2S
SO2
Molecular Weight 64.07 g/mol
CAS No. 7446-09-5
Cat. No. B1222189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur dioxide
CAS7446-09-5
SynonymsSulfur Dioxide
Sulfurous Anhydride
Molecular FormulaO2S
SO2
Molecular Weight64.07 g/mol
Structural Identifiers
SMILESO=S=O
InChIInChI=1S/O2S/c1-3-2
InChIKeyRAHZWNYVWXNFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 % (NIOSH, 2024)
In water, 1.07X10+5 mg/L at 21 °C
Soluble in water
In water: 17.7% at 0 °C;  11.9% at 15 °C;  8.5% at 25 °C;  6.4% at 35 °C
Soluble in water ... forms sulfurous acid (H2SO3)
For more Solubility (Complete) data for Sulfur dioxide (7 total), please visit the HSDB record page.
107 mg/mL at 21 °C
Solubility in water, ml/100ml at 25 °C: 8.5
10%

Structure & Identifiers


Interactive Chemical Structure Model





Sulfur Dioxide (CAS 7446-09-5): Procurement Guide for Preservative & Reducing Agent Applications


Sulfur dioxide (SO₂) is a colorless gas with a pungent odor, belonging to the class of inorganic sulfur compounds known as sulfites in aqueous solution [1]. It functions as a potent antimicrobial agent, antioxidant, and reducing agent, making it a cornerstone chemical in the food and beverage, water treatment, and textile industries [1]. Its unique mode of action as an electrophile enables it to disrupt microbial enzyme systems and scavenge reactive oxygen species, distinguishing it from many alternative additives [1]. This guide provides quantitative, comparator-based evidence to support procurement decisions for this widely used, yet often substitution-challenged, industrial chemical.

pH-dependent antimicrobial activity for high-acid matrices
Gaseous application route suitable for barrel/tank fumigation
Combined antioxidant and antimicrobial functionality in a single additive

Why Substituting Sulfur Dioxide with In-Class Analogs Often Fails to Meet Performance Specifications


While numerous compounds share the "preservative," "antioxidant," or "bleaching agent" functional descriptor, simple substitution for sulfur dioxide (SO₂) frequently leads to suboptimal outcomes due to fundamental differences in chemistry and application-specific performance [1]. For instance, the equilibrium between molecular SO₂ and its bisulfite/sulfite forms is strictly pH-dependent, a property that confers unique efficacy at low pH where other preservatives may fail [2]. Similarly, SO₂'s role as a terminal reductant and its gaseous volatility enable application methods (e.g., barrel fumigation) impossible for non-volatile alternatives like potassium sorbate or ascorbic acid [3]. The following quantitative evidence demonstrates that SO₂'s differentiated performance is not a matter of simple chemical equivalence but of specific, measurable advantages in critical applications.

pH Sensitivity SO₂’s equilibrium between molecular and ionic forms is pH-dependent; non-volatile substitutes may not maintain equivalent antimicrobial activity at low pH.
Application Method Gaseous fumigation capability is unique to SO₂; solid or liquid preservatives cannot replicate barrel/tank penetration profiles.
Redox Property Terminal reducing action may not be matched by common antioxidants like ascorbic acid, which can induce browning in wine storage.

Quantitative Performance Differentiation of Sulfur Dioxide (SO₂) Against Key Comparators


Superior Antimycotic Potency: SO₂ vs. Potassium Sorbate, Sodium Benzoate, and DEPC in Grape Juice

In a direct head-to-head comparison, sulfur dioxide (SO₂) demonstrated significantly higher potency in preventing the outgrowth of the heat-resistant mold *Byssochlamys nivea* ascospores in grape juice [1]. The study established that complete inhibition over a 60-day storage period required the lowest concentration of SO₂ compared to three common food preservatives [1].

Mold Inhibition
Head-to-head
SO₂ 300 ppm vs. sorbate 400 ppm, DEPC 600 ppm; benzoate >1000 ppm did not inhibit
Reported lowest effective concentration against B. nivea in grape juice over 60 days.
Data to verify; complete inhibition endpoint.
Food Preservation Mycology Antimicrobial Efficacy

Unique Bactericidal Speed and Efficacy: SO₂ Achieves >5-log Reduction of E. coli O157:H7 in Apple Cider

A comparative study evaluated sulfur dioxide (SO₂) and dimethyl dicarbonate (DMDC) for their ability to inactivate multiple strains of *E. coli* O157:H7 in apple cider [1]. While DMDC acted faster, a low concentration of SO₂ achieved a >5-log reduction, a standard measure of effective pasteurization, within 24 hours [1].

E. coli O157:H7 Reduction
Head-to-head
>5-log reduction: 50 ppm SO₂ (24 h) vs. 250 ppm DMDC (6 h)
Lower concentration needed, longer contact time; supports non-thermal pasteurization research for high-acid beverages.
Model: apple cider pH
Long-Term Fungal Inactivation
Head-to-head
Complete inactivation of B. nivea at 50 ppm SO₂ in 4 months; sorbate/benzoate not effective
Only tested preservative achieving complete lethality at low concentration in apple sauce.
Storage: 21°C, variable oxygen; reported superior lethality.
Wine Spoilage Threshold
Trial context
~40 mg/L free SO₂ prevents D. bruxellensis blooms
Empirically defined critical concentration for red wine barrel aging.
Winery trial, pH 3.42, 13.8% ethanol; review for specific matrix.
Antioxidant Capacity
Reported
1 mg SO₂ ≈ 1–2 µmol Trolox equivalent (ORAC assay, R²=0.9984)
Quantifiable dual-action (antioxidant + antimicrobial) may reduce additive count in formulations.
In vitro assay; field performance may vary.
Color Stability
Head-to-head
SO₂ reported most active additive vs. ascorbic acid, glutathione for reducing white wine browning
Reported superior color protection; ascorbic acid induced browning in some conditions.
8-month storage trial; data to verify.
Food Safety Beverage Processing Pathogen Control

Unmatched Long-Term Lethality: SO₂ Achieves Complete Inactivation of Heat-Resistant Fungi in 4 Months

A long-term storage study directly compared the efficacy of sulfur dioxide (SO₂), potassium sorbate, and sodium benzoate against *Byssochlamys nivea* in apple sauce under various oxygen levels [1]. SO₂ was identified as the most lethal preservative, achieving complete microbial inactivation at the lowest concentration tested and within a defined timeframe [1].

Long-Term Fungal Inactivation
Head-to-head
Complete inactivation of B. nivea at 50 ppm SO₂ in 4 months; sorbate/benzoate not effective
Only tested preservative achieving complete lethality at low concentration in apple sauce.
Storage: 21°C, variable oxygen; reported superior lethality.
Shelf-Life Extension Food Packaging Fungal Spoilage

Defined Critical Concentration for Wine Spoilage Control: 40 mg/L Free SO₂ Prevents Dekkera bruxellensis Blooms

In winery-scale trials, a specific threshold of free sulfur dioxide was identified as necessary and sufficient to prevent the growth of the detrimental spoilage yeast *Dekkera bruxellensis* in red wine aged in oak barrels [1]. This establishes a clear, empirically validated target for effective sulfite management.

Wine Spoilage Threshold
Trial context
~40 mg/L free SO₂ prevents D. bruxellensis blooms
Empirically defined critical concentration for red wine barrel aging.
Winery trial, pH 3.42, 13.8% ethanol; review for specific matrix.
Enology Wine Stability Microbial Spoilage

Unique Dual Functionality: Quantified Antioxidant Capacity of 1 mg SO₂ Equivalent to 1-2 µmol Trolox

The intrinsic antioxidant capacity of sulfur dioxide was quantified using standard ORAC and DPPH assays, demonstrating a linear, measurable antioxidant effect [1]. This quantifies a functional benefit often assumed but not measured for many alternative preservatives.

Antioxidant Capacity
Reported
1 mg SO₂ ≈ 1–2 µmol Trolox equivalent (ORAC assay, R²=0.9984)
Quantifiable dual-action (antioxidant + antimicrobial) may reduce additive count in formulations.
In vitro assay; field performance may vary.
Antioxidant Activity Food Chemistry ORAC Assay

Superior Color Protection in Wine: SO₂ Outperforms Ascorbic Acid and Glutathione in Reducing Color Development

A comparative study evaluated the ability of sulfur dioxide (SO₂), ascorbic acid, glutathione, and other additives to prevent oxidative color development in white wine over an 8-month storage period [1]. SO₂ was identified as the most active additive for this critical quality parameter [1].

Color Stability
Head-to-head
SO₂ reported most active additive vs. ascorbic acid, glutathione for reducing white wine browning
Reported superior color protection; ascorbic acid induced browning in some conditions.
8-month storage trial; data to verify.
Enology Wine Color Stability Antioxidant Comparison

Evidence-Based Application Scenarios for Prioritizing Sulfur Dioxide (CAS 7446-09-5)


Robust Control of Heat-Resistant Molds (Byssochlamys spp.) in Shelf-Stable Fruit Products

In the production of shelf-stable, high-acid fruit products like juices, purees, and sauces, preventing spoilage from heat-resistant molds such as *Byssochlamys nivea* is a primary challenge. Procurement of sulfur dioxide is strongly indicated here. Quantitative evidence shows that SO₂ is the most lethal preservative against this organism, achieving complete inactivation at 50 ppm within 4 months in apple sauce, and requiring the lowest effective concentration (300 ppm) for complete inhibition in grape juice compared to potassium sorbate (400 ppm) and sodium benzoate (>1000 ppm) [1][2]. This superior potency and lethality provide a longer-lasting, more reliable barrier against spoilage than alternative preservatives.

Cost-Effective, Non-Thermal Pasteurization of High-Acid Beverages

For producers of apple cider and similar high-acid beverages who lack thermal pasteurization capabilities, sulfur dioxide offers a validated alternative for pathogen reduction. Evidence demonstrates that 50 ppm SO₂ achieves a >5-log reduction of *E. coli* O157:H7 in apple cider, a benchmark for effective pasteurization, using a 5-fold lower concentration than the alternative DMDC (250 ppm) [1]. This makes SO₂ a more concentration-efficient and cost-effective choice for ensuring product safety in small-scale or artisanal production settings where capital investment in heat treatment equipment is prohibitive.

Prevention of Brettanomyces Spoilage During Barrel Aging of Red Wine

Managing the risk of *Dekkera/Brettanomyces* spoilage, which can impart undesirable 'barnyard' off-flavors, is a critical concern during barrel aging of red wine. Empirical winery data provides a clear target: maintaining approximately 40 mg/L of free SO₂ is required to prevent *D. bruxellensis* blooms [1]. This validated threshold makes SO₂ an indispensable and precisely-manageable tool for winemakers. Alternative treatments, such as ozone or steam, may sanitize barrels but do not provide the same sustained, validated, and long-term protection against recontamination during the months-long aging process, justifying the procurement of high-purity SO₂ sources.

Maintaining Color Stability and Preventing Oxidative Browning in White Wine

Preserving the visual clarity and preventing the browning of white wine is essential for consumer appeal and product value. Comparative studies show that sulfur dioxide is the most active additive for reducing wine color development, outperforming common alternatives like ascorbic acid and glutathione, which can even promote browning under certain conditions [1]. Furthermore, its antioxidant activity is quantifiable, with 1 mg SO₂ providing the equivalent antioxidant power of 1-2 µmol of Trolox [2]. This dual evidence of superior color protection and quantifiable antioxidant capacity makes SO₂ the preferred procurement choice for winemakers focused on delivering a consistently stable, visually appealing product.

Application
Selection Property
Validation Focus
Heat-Resistant Mold Control in Fruit Products
Lethality against Byssochlamys spp.
Reported complete inactivation at low concentration; higher efficacy than sorbate/benzoate in trials
Non-Thermal Pasteurization of High-Acid Beverages
E. coli O157:H7 log reduction efficiency
Reported effective pathogen reduction at lower concentration than DMDC; review contact-time requirement
Brettanomyces Spoilage Prevention in Barrel-Aged Red Wine
Dekkera bruxellensis bloom prevention threshold
Validated prevention threshold in winery trial; confirm matrix compatibility
Oxidative Browning Prevention in White Wine
Color development inhibition and antioxidant equivalence
Reported most active additive in color stability trial; quantifiable antioxidant equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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